molecular formula C21H23N3O2 B7663967 N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide

Cat. No.: B7663967
M. Wt: 349.4 g/mol
InChI Key: JAJUCHMHXCYOPK-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide, also known as NBI-98854, is a novel selective VMAT2 inhibitor that has been developed for the treatment of neurological disorders such as tardive dyskinesia and Huntington's disease.

Mechanism of Action

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide selectively inhibits VMAT2, which is responsible for the storage and release of dopamine and other monoamines in the brain. By inhibiting VMAT2, this compound reduces the release of dopamine and other monoamines, which in turn reduces the symptoms of neurological disorders such as tardive dyskinesia and Huntington's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to selectively inhibit VMAT2. By reducing the release of dopamine and other monoamines, this compound reduces the symptoms of neurological disorders such as tardive dyskinesia and Huntington's disease. However, the long-term effects of this compound on the brain and other organs are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide in lab experiments are its selective inhibition of VMAT2, which allows for the study of the role of VMAT2 in neurological disorders such as tardive dyskinesia and Huntington's disease. However, the limitations of using this compound in lab experiments are its potential toxicity and side effects, which may affect the validity of the results.

Future Directions

For the research on N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide include the development of more selective and potent VMAT2 inhibitors, the investigation of its safety and efficacy in long-term use, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide involves the reaction of 3-methyl-2-phenylazetidine-1-carboxylic acid with acetic anhydride to yield N-acetyl-3-methyl-2-phenylazetidine-1-carboxylic acid, which is then reacted with indole-5-carboxaldehyde in the presence of sodium triacetoxyborohydride to produce this compound.

Scientific Research Applications

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as tardive dyskinesia and Huntington's disease. Tardive dyskinesia is a neurological disorder characterized by involuntary movements of the face, tongue, and extremities, which is caused by the long-term use of dopamine receptor antagonists. This compound has been shown to selectively inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of dopamine and other monoamines in the brain. By inhibiting VMAT2, this compound reduces the release of dopamine and other monoamines, which in turn reduces the symptoms of tardive dyskinesia.
Huntington's disease is a genetic disorder that causes the progressive degeneration of the brain cells, leading to motor, cognitive, and psychiatric symptoms. This compound has been shown to improve the motor symptoms of Huntington's disease by reducing the excessive release of dopamine in the brain.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-3-methyl-2-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-13-24(20(14)16-6-4-3-5-7-16)21(26)22-18-8-9-19-17(12-18)10-11-23(19)15(2)25/h3-9,12,14,20H,10-11,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJUCHMHXCYOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N(CC4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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